molecular formula C20H18N6OS B2469719 N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide CAS No. 863452-94-2

N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide

Cat. No. B2469719
M. Wt: 390.47
InChI Key: QHSQHYCHNYGHCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .


Molecular Structure Analysis

The compound is likely to possess a complex structure with multiple rings, including a pyrrolopyrimidine core, which is a fused bicyclic structure consisting of pyrrole and pyrimidine rings.


Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H18N6OS and a molecular weight of 390.47.

Scientific Research Applications

Antifolate and Antitumor Activity

  • Classical and nonclassical antifolates, including 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR) and as antitumor agents. These compounds show excellent inhibition of human DHFR and significant antitumor activity against various tumor cells in culture (Gangjee et al., 2007).
  • Dual inhibitors of thymidylate synthase and DHFR, based on a thieno[2,3-d]pyrimidine scaffold, have demonstrated potent inhibitory activity against both enzymes, indicating their potential as antitumor agents (Gangjee et al., 2008).

Antiasthma Activity

  • Triazolopyrimidines have been explored as mediator release inhibitors in the context of asthma treatment. These compounds were prepared through various synthetic routes and showed potential as antiasthma agents (Medwid et al., 1990).

Phosphodiesterase Inhibition

  • A diverse set of polycyclic compounds, including pyrazolopyrimidinones, were studied for their inhibition of phosphodiesterase 1 (PDE1). These inhibitors have been considered for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other disorders (Li et al., 2016).

Herbicide Resistance

  • Mutants of acetolactate synthase resistant to triazolopyrimidine sulfonanilide, a class of herbicides, have been identified, showcasing the molecular basis for resistance mechanisms in plants (Subramanian et al., 1990).

Future Directions

The development of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives opens up new possibilities for the discovery of biologically active compounds . The broad spectrum of biological activity associated with these compounds makes them a promising area of research .

properties

IUPAC Name

N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c27-17(21-11-15-7-3-1-4-8-15)13-28-20-18-19(22-14-23-20)26(25-24-18)12-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSQHYCHNYGHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide

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